molecular formula C12H14N2O3 B181842 (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 118507-50-9

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No. B181842
M. Wt: 234.25 g/mol
InChI Key: DAMJCWMGELCIMI-JTQLQIEISA-N
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Description

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, also known as S-benzyloxycarbonyl-L-proline, is an important molecule in organic chemistry. It is a versatile reagent that can be used in many different reactions, such as peptide synthesis, asymmetric synthesis, and others. In addition, it is an important intermediate in the synthesis of many biologically active compounds.

Scientific Research Applications

Overview of Carbamate Chemistry and Applications

Carbamates, such as "(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate", play a crucial role in various scientific research fields, extending from medicinal chemistry to agricultural applications. They are known for their versatility in chemical reactions and biological activities, which makes them valuable subjects of study across different disciplines.

Application in Coordination Chemistry

One area of interest involves the exploration of carbamates in coordination chemistry, where they can act as ligands to form complex compounds with metals. This application is significant in the development of new materials with potential uses in catalysis, magnetic properties, and biological activities. The study by Boča, Jameson, and Linert (2011) in "Coordination Chemistry Reviews" delves into the chemistry of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the potential for further investigation into carbamate analogs (Boča, Jameson, & Linert, 2011).

Role in Medicinal Chemistry

Carbamates are also pivotal in medicinal chemistry, where their metabolic hydrolysis is of particular interest. The review by Vacondio et al. (2010) in "Drug Metabolism Reviews" provides a comprehensive overview of the metabolic stability of carbamates and their classification based on molecular structure. This research aids in the design of carbamate-based drugs and prodrugs, offering insights into their pharmacokinetic properties (Vacondio, Silva, Mor, & Testa, 2010).

Environmental and Toxicological Studies

Environmental and toxicological aspects of carbamates, including their impact on non-target organisms and ecosystems, are another critical research area. Studies on the toxicity and environmental behavior of carbamate pesticides provide essential data for regulatory and safety evaluations. For instance, the work of Nwigwe on the effects of carbamate pesticides on fish in freshwater ecosystems highlights the environmental hazards posed by indiscriminate pesticide use (Nwigwe, 2007).

properties

IUPAC Name

benzyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJCWMGELCIMI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466192
Record name Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

CAS RN

118507-50-9
Record name Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyrrolidin-2-one (2.70 g, 27 mmol) in water (36 mL) at ambient temperature was added triethylamine (4.12 mL, 29.7 mmol, 1.1 equivalent) followed by the dropwise addition over 15 minutes of a solution of N-(benzyloxycarbonyloxy)succinimide (7.4 g, 29.7 mmol, 1.1 equivalent) in MeCN (20 mL). The mixture was stirred at room temperature for 22 hours. The mixture was evaporated and the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL). The aqueous fraction was further extracted with DCM (2×250 mL) and the combined organic extracts were back-washed with water (300 mL), dried (MgSO4) and evaporated to a cream solid which was filtered, dried and evaporated then triturated with ether (50 mL) for 0.5 hours, before being dried at room temperature for 2 hours to give benzyl N-(2-oxopyrrolidin-3-yl)carbamate (D39) 4.4 g (70%);
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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